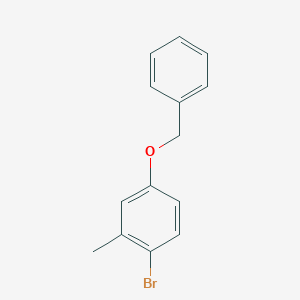
5-苄氧基-2-溴甲苯
描述
5-Benzyloxy-2-bromotoluene: is an organic compound with the chemical formula C14H13BrO . It is characterized by the presence of benzyl and bromine functional groups. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
科学研究应用
5-Benzyloxy-2-bromotoluene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving brominated compounds.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
安全和危害
5-Benzyloxy-2-bromotoluene may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept tightly closed .
作用机制
Target of Action
5-Benzyloxy-2-bromotoluene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 5-Benzyloxy-2-bromotoluene interacts with the organoboron reagents and a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 5-Benzyloxy-2-bromotoluene . This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
Its molecular weight (27716) and physical form (solid) suggest that it may have specific ADME properties .
Result of Action
The primary result of the action of 5-Benzyloxy-2-bromotoluene is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of 5-Benzyloxy-2-bromotoluene can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by storage conditions. It is recommended to store the compound at a temperature between 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-2-bromotoluene typically involves the bromination of 5-benzyloxy-2-methyltoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of 5-Benzyloxy-2-bromotoluene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products .
化学反应分析
Types of Reactions: 5-Benzyloxy-2-bromotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyloxy derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyloxy toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of various substituted benzyloxy toluenes.
Oxidation: Formation of benzyloxy benzaldehyde or benzyloxy benzoic acid.
Reduction: Formation of benzyloxy toluene.
相似化合物的比较
- 4-Benzyloxy-1-bromo-2-methylbenzene
- 5-Benzyloxy-2-chlorotoluene
- 5-Benzyloxy-2-fluorotoluene
Comparison: 5-Benzyloxy-2-bromotoluene is unique due to the presence of both benzyl and bromine functional groups, which confer specific reactivity patterns. Compared to its chlorinated and fluorinated analogs, the bromine atom in 5-Benzyloxy-2-bromotoluene provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1-bromo-2-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLVAZFQFRSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373459 | |
| Record name | 5-Benzyloxy-2-bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-75-9 | |
| Record name | 4-Benzyloxy-1-bromo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxy-2-bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

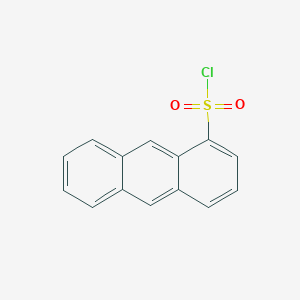
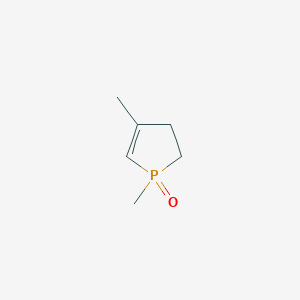



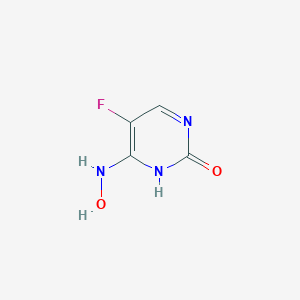

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
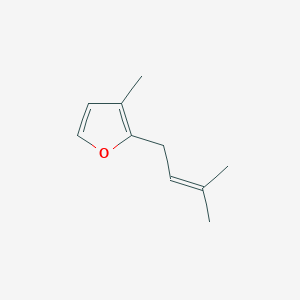

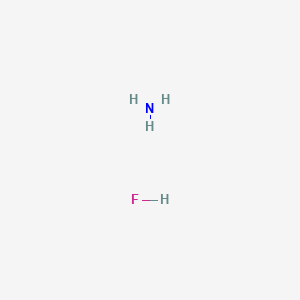
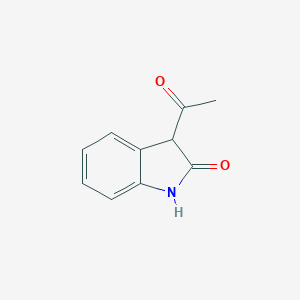
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)
